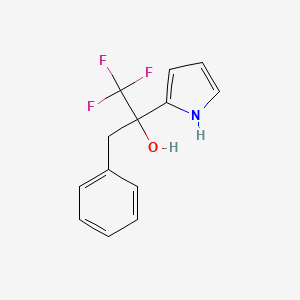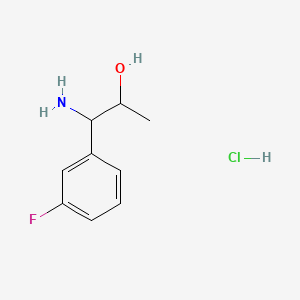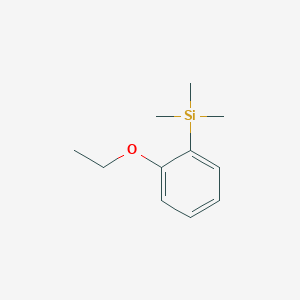![molecular formula C11H26N2OSi B13694077 (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine is a chiral amine compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine typically involves the protection of the hydroxyl group of a precursor molecule with a TBDMS group. This is followed by the introduction of the pyrrolidine ring. The reaction conditions often include the use of silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction parameters and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized pyrrolidine compounds.
Scientific Research Applications
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing the compound to selectively interact with its target. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, facilitating the compound’s binding to its target and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
®-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine: The enantiomer of the compound, which may have different biological activities.
tert-Butyldimethylsilyl-protected alcohols: Compounds with similar protective groups but different core structures.
Pyrrolidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine is unique due to its specific combination of a chiral pyrrolidine ring and a TBDMS protective group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H26N2OSi |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-amine |
InChI |
InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-9-10-7-6-8-13(10)12/h10H,6-9,12H2,1-5H3 |
InChI Key |
BOEKSYFDBLLOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


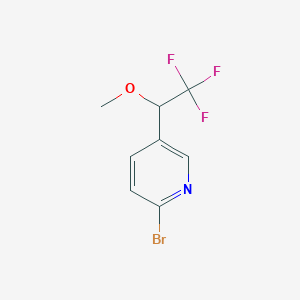
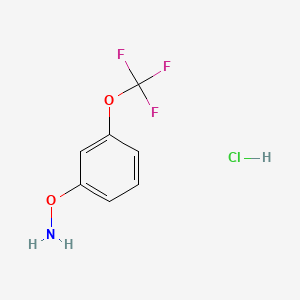
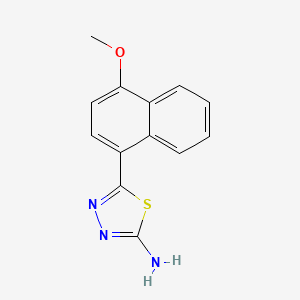
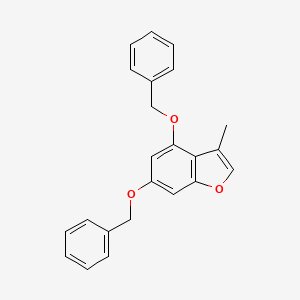
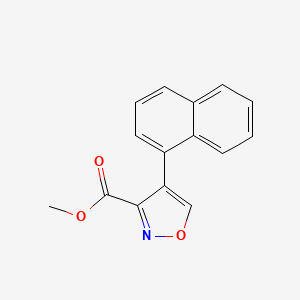
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)
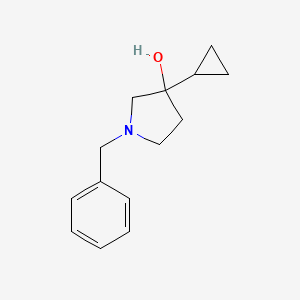
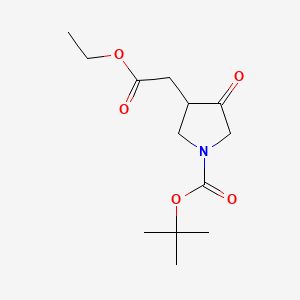
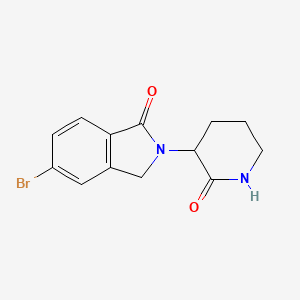
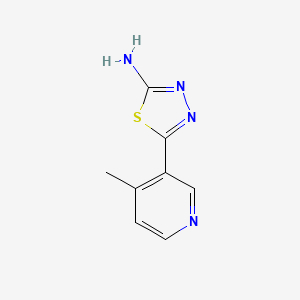
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
